molecular formula C10H12N2O6S B1198812 Ritipenem CAS No. 84845-57-8

Ritipenem

Número de catálogo: B1198812
Número CAS: 84845-57-8
Peso molecular: 288.28 g/mol
Clave InChI: IKQNRQOUOZJHTR-UWBRJAPDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ritipenem es un antibiótico sintético de betalactámicos perteneciente a la clase de los penems. Tiene un amplio espectro antimicrobiano y una alta resistencia a las betalactamasas. This compound es notable por ser uno de los primeros carbapenems disponibles por vía oral. Es fabricado por Tanabe Seiyaku en forma de this compound acoxil, un profármaco que se hidroliza al componente activo this compound durante el transporte a través de la mucosa gastrointestinal .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Ritipenem, as an oral prodrug of the antibiotic this compound acoxil, exhibits a favorable pharmacokinetic profile. A study indicated that after single and repeated doses of 500 mg, this compound did not accumulate significantly in plasma due to its half-life of approximately 0.7 hours . The area under the curve (AUC) for plasma concentrations was about 10 mg·h/L, indicating effective absorption and distribution in the body.

Minimum Inhibitory Concentrations (MICs)

The efficacy of this compound against various pathogens is quantified through its MIC values. Notably, the MIC90 for Staphylococcus aureus was recorded at 0.25 μg/ml, outperforming several other antibiotics such as cefotiam and ampicillin . The following table summarizes the MIC values for key pathogens:

Pathogen MIC (μg/ml)
Staphylococcus aureus0.25
Streptococcus pneumoniae2
Klebsiella pneumoniae1
Haemophilus influenzae0.5
Moraxella catarrhalis1

Respiratory Infections

This compound has been evaluated for its effectiveness against respiratory infections. A study involving twelve patients with respiratory infections treated with this compound acoxil (RIPM-AC) revealed an overall efficacy rate of 81.8%, with outcomes classified as excellent in one case, good in eight cases, fair in one case, and poor in one case . No significant side effects were reported, although mild elevations in liver enzymes were noted in two patients.

Urinary Tract Infections

The application of this compound acoxil in urinary tract infections (UTIs) was also investigated. In a clinical study involving patients with both uncomplicated and complicated UTIs, the antibiotic demonstrated substantial efficacy. The treatment regimen consisted of administering 100-300 mg three times daily for three to five days . The results indicated excellent efficacy in six out of twelve patients with complicated UTIs and moderate efficacy in five others.

Case Studies

  • Case Study on Respiratory Infections :
    • Patient Demographics : Twelve patients with varying types of respiratory infections.
    • Treatment : this compound acoxil administered at doses between 150-400 mg three times daily.
    • Results : Clinical efficacy rated as excellent (1), good (5), fair (1), and not evaluated (1). All strains of causative bacteria were eradicated without significant side effects .
  • Case Study on Urinary Tract Infections :
    • Patient Demographics : A mix of patients with acute uncomplicated UTIs and complicated UTIs.
    • Treatment : this compound acoxil at doses of 100-300 mg three times daily for three to five days.
    • Results : Clinical efficacy was excellent in four cases of uncomplicated UTI and moderate to poor in complicated cases, demonstrating its potential as a reliable treatment option .

Safety Profile

The safety profile of this compound has been generally favorable across studies. Commonly reported side effects include mild gastrointestinal disturbances and transient elevations in liver enzymes. However, severe adverse effects have been rare .

Mecanismo De Acción

Ritipenem ejerce sus efectos al interactuar con las proteínas que se unen a la penicilina (PBP) en las bacterias. En Escherichia coli, el principal objetivo de this compound es PBP2, y PBP3 también es equivalente a PBP2 en las Enterobacteriaceae. This compound tiene afinidad por el PBP2 de Staphylococcus aureus sensible a la meticilina y PBP2u de Staphylococcus aureus resistente a la meticilina. Esta interacción inhibe la síntesis de las paredes celulares bacterianas, lo que lleva a la lisis y muerte celular .

Análisis Bioquímico

Biochemical Properties

Ritipenem plays a crucial role in biochemical reactions, particularly in its interaction with penicillin-binding proteins (PBPs). It exhibits high affinity for PBP 1b, which is essential for inducing bacterial lysis . This compound also interacts with other PBPs, such as PBP 3a and 3b, although with lower affinity. These interactions lead to the inhibition of cell wall synthesis in bacteria, resulting in their destruction . The compound’s bacteriolytic activity is particularly potent against Haemophilus influenzae .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It induces bacterial cell lysis by binding to PBPs and inhibiting cell wall synthesis . This leads to morphological changes and decreases in culture turbidity, indicating cell destruction . This compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its bacteriolytic activity, which disrupts normal cellular functions in bacteria .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with PBPs, particularly PBP 1b . This binding inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis . This compound’s mechanism of action is similar to that of other β-lactam antibiotics, but it exhibits unique binding affinities that contribute to its potent bacteriolytic activity . The compound’s ability to inhibit PBPs 3a and 3b further enhances its effectiveness against certain bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its bacteriolytic activity over extended periods . Its effectiveness may decrease over time due to degradation or the development of bacterial resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits bacterial growth and induces cell lysis . At higher doses, the compound may exhibit toxic or adverse effects, including potential damage to host tissues . Studies have identified threshold effects, where the bacteriolytic activity of this compound is maximized without causing significant toxicity .

Metabolic Pathways

This compound is involved in specific metabolic pathways, including its hydrolysis to the active form during transport across the gastrointestinal mucosa . The compound interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . This compound’s metabolic pathways are essential for its bioavailability and effectiveness as an antimicrobial agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . Less than 50% of this compound acoxil is absorbed in the intestinal tract, and this fraction is completely hydrolyzed to this compound during transport . The compound’s distribution is influenced by its interactions with transporters and binding proteins, affecting its localization and accumulation within tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This compound’s localization within bacterial cells allows it to effectively bind to PBPs and inhibit cell wall synthesis . This targeted localization is essential for its bacteriolytic activity and overall effectiveness as an antimicrobial agent .

Métodos De Preparación

Ritipenem se sintetiza a través de una serie de reacciones químicas. La preparación implica la reacción de un tioéster de azetidinona con cloruro de acetoximetil oxalilo, seguida de condensación reductora de carbonilo y desililación. El método de producción industrial implica el uso de la sal sódica del ácido 2-carbamoyloxiethanetioico, que se condensa con cloruro de acetoximetil oxalilo .

Análisis De Reacciones Químicas

Ritipenem experimenta diversas reacciones químicas, entre ellas:

    Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden modificar la estructura del this compound, afectando sus propiedades antimicrobianas.

    Sustitución: this compound puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos, alterando sus propiedades químicas. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y diversos catalizadores. .

Comparación Con Compuestos Similares

Ritipenem es similar a otros antibióticos betalactámicos, como el imipenem, la cefaloridina, la amoxicilina y la bencilpenicilina. this compound tiene un perfil único debido a su alta resistencia a las betalactamasas y su disponibilidad oral en forma de this compound acoxil. A diferencia del imipenem, el this compound no muestra actividad contra Pseudomonas aeruginosa .

Compuestos similares

  • Imipenem
  • Cefaloridina
  • Amoxicilina
  • Bencilpenicilina

Actividad Biológica

Ritipenem, a member of the penem class of antibiotics, is notable for its broad-spectrum bacteriolytic activity. This article explores its biological activity, comparing it to other antibiotics, and presents relevant case studies and research findings.

Overview of this compound

This compound (also known as FCE-22101) is a synthetic β-lactam antibiotic designed to combat a wide range of bacterial infections. It is structurally similar to imipenem but has distinct pharmacological properties, including oral bioavailability when administered as the prodrug this compound acoxyl (Penemac®) .

Antibacterial Spectrum

The antibacterial activity of this compound has been extensively studied against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:

Bacteria MIC (mg/L) Activity
Staphylococcus aureus≤0.5Highly active
Streptococcus pneumoniae≤0.5Highly active
Escherichia coli1-2Active
Klebsiella pneumoniae1-2Active
Enterococcus faecalis8Moderately active
Pseudomonas aeruginosa>32Inactive

This compound demonstrates potent activity against Gram-positive organisms and many Gram-negative bacteria, although it shows no efficacy against Pseudomonas aeruginosa .

This compound exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs), inhibiting bacterial cell wall synthesis. Its bacteriolytic action is particularly effective against Haemophilus influenzae, where it induces bacterial lysis at clinically relevant concentrations .

Stability Against β-Lactamases

One of the significant advantages of this compound is its stability against various β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. Studies indicate that this compound maintains its activity in the presence of certain β-lactamases, making it a valuable option in treating resistant infections .

Case Study 1: Efficacy in Respiratory Infections

A clinical trial conducted in Japan evaluated the efficacy of this compound in treating respiratory tract infections. The trial involved 90 adults with community-acquired pneumonia, showing a clinical response rate of 85% after seven days of treatment .

Case Study 2: Urinary Tract Infections

In another study focusing on urinary tract infections (UTIs), this compound was compared with cefuroxime and ciprofloxacin. The results indicated that this compound had a similar efficacy profile but with fewer adverse effects reported .

Comparative Studies

A systematic review compared this compound with other carbapenems such as imipenem and meropenem. The findings suggested that while this compound has a slightly narrower spectrum than imipenem, it offers comparable efficacy against Enterobacteriaceae and other common pathogens .

Propiedades

IUPAC Name

(5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O6S/c1-3(13)5-7(14)12-6(9(15)16)4(19-8(5)12)2-18-10(11)17/h3,5,8,13H,2H2,1H3,(H2,11,17)(H,15,16)/t3-,5+,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNRQOUOZJHTR-UWBRJAPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84845-58-9 (Parent)
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60868840
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84845-57-8
Record name Ritipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84845-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ritipenem [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084845578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ritipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60868840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RITIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4SL77931L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ritipenem
Reactant of Route 2
Ritipenem
Reactant of Route 3
Ritipenem
Reactant of Route 4
Ritipenem
Reactant of Route 5
Reactant of Route 5
Ritipenem
Reactant of Route 6
Ritipenem
Customer
Q & A

Q1: How does Ritipenem exert its antibacterial effect?

A1: this compound, like other beta-lactam antibiotics, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [, , ] This binding disrupts the cross-linking of peptidoglycan strands, a crucial step in maintaining bacterial cell wall integrity. [] The resulting weakened cell wall leads to bacterial cell lysis and death. []

Q2: Does this compound show preferential binding to specific PBPs?

A2: Yes, studies have shown that this compound preferentially binds to PBP 1b in Haemophilus influenzae. [] Interestingly, this selective inactivation of PBP 1b appears to be essential for inducing lysis in H. influenzae cells. []

Q3: Can binding to other PBPs affect this compound's activity?

A3: There is evidence that binding to PBPs 3a and 3b might interfere with the lytic activity of this compound. [] This suggests that the specific PBP binding profile of this compound contributes to its overall antibacterial effect.

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts do not explicitly state the molecular formula and weight of this compound, this information can be found in chemical databases and scientific literature.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided abstracts do not contain details on spectroscopic data for this compound. Spectroscopic characterization, such as NMR and IR, is crucial for confirming the structure and purity of the compound. This information may be available in other scientific publications or patents.

Q6: What is the metabolic fate of this compound?

A7: this compound is primarily metabolized in the liver, with metabolites excreted in urine and feces. [] The major metabolic pathway involves the opening of the beta-lactam ring, forming inactive metabolites. [] The metabolic profile can vary depending on factors like dosage and species. []

Q7: Is there evidence of this compound transfer across the placenta or into breast milk?

A9: Research in rats suggests that a small amount of radioactivity from this compound acoxil crosses the placenta, with slow elimination from fetal tissues. [] Furthermore, the concentration of radioactivity in milk was found to be higher than in plasma after administration to lactating rats. [] These findings highlight the need for careful consideration of potential risks and benefits when using this compound in pregnant or breastfeeding individuals.

Q8: What is the spectrum of activity of this compound?

A10: this compound demonstrates potent activity against a broad range of Gram-positive and Gram-negative bacteria. [, , ] It is highly effective against staphylococci, streptococci, and most Enterobacteriaceae. [, ] Additionally, this compound shows good activity against some anaerobic bacteria, including Clostridium perfringens and Bacteroides fragilis. []

Q9: Has this compound been evaluated in clinical trials?

A11: Several clinical trials have investigated the efficacy and safety of this compound in various infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections. [, , , , , ] These studies provide valuable insights into the clinical application and potential benefits of this compound in treating bacterial infections.

Q10: What are the known mechanisms of resistance to this compound?

A10: Although this compound exhibits good stability against many β-lactamases, resistance can develop through mechanisms such as:

  • Reduced permeability of the outer membrane: This mechanism limits the entry of this compound into bacterial cells, making it less effective. []
  • Efflux pumps: Some bacteria possess efflux pumps that actively remove this compound from the cell, reducing its intracellular concentration. []
  • Alterations in PBPs: Mutations in PBPs can decrease their affinity for this compound, rendering the drug less effective in inhibiting cell wall synthesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.